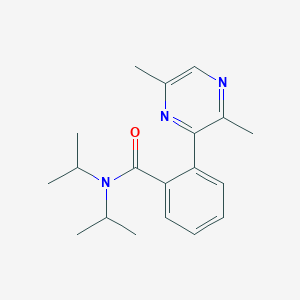![molecular formula C15H16N2O2 B3812816 6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid](/img/structure/B3812816.png)
6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid
Vue d'ensemble
Description
6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid, also known as DMXBA, is a novel nicotinic acetylcholine receptor (nAChR) agonist. It is a synthetic compound that has shown potential in various scientific research applications, including neuroprotection, pain management, and addiction treatment. In
Mécanisme D'action
6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid acts as an agonist at nAChRs, which are ion channels that are widely distributed in the nervous system. Activation of nAChRs by 6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid leads to the release of neurotransmitters such as dopamine, which can modulate neuronal activity. 6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid also has a high affinity for α4β2 nAChRs, which are involved in nicotine addiction.
Biochemical and Physiological Effects:
6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid has been shown to have a range of biochemical and physiological effects. It can modulate the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. 6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid can also increase cerebral blood flow and reduce inflammation in the brain. In addition, 6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid has been shown to reduce the expression of genes involved in nicotine addiction.
Avantages Et Limitations Des Expériences En Laboratoire
6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid has also been shown to have low toxicity and high selectivity for nAChRs. However, 6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid has some limitations for lab experiments. It has a short half-life in vivo, which can make it difficult to study its long-term effects. In addition, 6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid can be difficult to administer due to its low solubility in water.
Orientations Futures
There are several future directions for research on 6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid. One area of interest is the potential use of 6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid in treating other neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new analogs of 6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid that have improved pharmacological properties. Additionally, further studies are needed to investigate the long-term effects of 6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid and its potential for clinical use.
Applications De Recherche Scientifique
6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid has been studied extensively for its potential therapeutic effects. It has been shown to have neuroprotective properties in animal models of ischemic stroke and traumatic brain injury. 6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid has also been studied for its analgesic effects in animal models of chronic pain. In addition, 6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid has shown promise in treating nicotine addiction by reducing the reinforcing effects of nicotine.
Propriétés
IUPAC Name |
6-[4-[(dimethylamino)methyl]phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-17(2)10-11-3-5-12(6-4-11)14-8-7-13(9-16-14)15(18)19/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZRXIBNHZNPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{4-[(Dimethylamino)methyl]phenyl}nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-chloropyridin-3-yl)-N-methyl-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B3812737.png)

![2-[1-(3,5-dimethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B3812766.png)
![1-[2-(3-chlorophenyl)ethyl]-4-{[(6-methyl-2-pyridinyl)methyl]amino}-2-pyrrolidinone](/img/structure/B3812771.png)
![N-(4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B3812779.png)
![N-{4-[(8-methyl-6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]phenyl}acetamide](/img/structure/B3812786.png)
![N-[1-(1H-imidazol-1-ylmethyl)propyl]-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B3812794.png)
![N-(4-chloro-2-fluorophenyl)-2-[3-(hydroxymethyl)-1,4'-bipiperidin-1'-yl]acetamide](/img/structure/B3812797.png)
![4-[(cyclobutylcarbonyl)amino]-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylbenzamide](/img/structure/B3812806.png)
![methyl (1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B3812810.png)
![(3S*,4S*)-1-[3-(1H-pyrazol-1-yl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B3812818.png)
![N-[2-(5-methyl-2-furyl)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B3812819.png)

![2-(1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)-1H-benzimidazole](/img/structure/B3812830.png)